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Compound of Interest

Compound Name: Anticancer agent 107

Cat. No.: B12380408

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of TR-107,
a novel anticancer agent. Detailed protocols for key experiments are included to guide
researchers in their investigations of this compound.

Introduction

TR-107 is a potent and selective small-molecule activator of the mitochondrial caseinolytic
peptidase proteolytic subunit (ClpP).[1][2][3] This compound represents a novel therapeutic
strategy in oncology by targeting mitochondrial metabolism.[2] TR-107 activates the nonspecific
protease function of ClpP within the mitochondria, leading to the degradation of essential
mitochondrial proteins.[1] This disruption of mitochondrial proteostasis impairs oxidative
phosphorylation (OXPHQOS), reduces cellular respiration, and ultimately inhibits cancer cell
proliferation and induces cell cycle arrest. Preclinical studies have demonstrated its efficacy in
various cancer models, particularly colorectal and triple-negative breast cancer.

Mechanism of Action

TR-107 functions by binding to a hydrophobic pocket on the ClpP protein, which induces a
conformational change that opens the axial pore. This allows for the unregulated entry and
degradation of proteins into the ClpP active site, bypassing the need for the ClpX regulatory
subunit. The resulting degradation of key mitochondrial proteins, such as those involved in the
electron transport chain, the TCA cycle, and mitochondrial DNA transcription and translation
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(e.g., ClpX, mtTFA, and TUFM), leads to mitochondrial dysfunction. Consequently, cancer cells
treated with TR-107 exhibit a significant reduction in OXPHOS and an increased reliance on
glycolysis.
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Data Presentation
Table 1: In Vitro Cytotoxicity of TR-107 in Human

Colorectal Cancer (CRC) Cell Lines

Cell Line

Figure 1: TR-107 Mechanism of Action

Consensus Molecular

IC50 (nmollL) after 72h

Subtype (CMS) Treatment
DLD-1 CMS1 19 (Average for CMS1)
LoVo CMS1 19 (Average for CMS1)
LS1034 CMS2 29 (Average for CMS2)
NCI-H508 CMS2 29 (Average for CMS2)
HT29 CMS3 128 (Average for CMS3)
LS 174T CMS3 128 (Average for CMS3)
HCT116 CMS4 32 (Average for CMS4)
RKO CMSs4 32 (Average for CMS4)

Table 2: Effect of TR-107 on Mitochondrial Protein
Expression in CRC Cells

Expression Change after

Protein Function 24h Treatment (50 nmol/L
TR-107)
ClpX ClpP regulatory chaperone Downregulated
Mitochondrial transcription
MtTFA (TFAM) Downregulated
factor A
Mitochondrial elongation factor
TUFM Downregulated

Tu
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Figure 2: General Experimental Workflow

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of cell viability upon treatment with TR-107 using the
CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:
e Cancer cell lines of interest (e.g., DLD-1, HCT116)
e Complete cell culture medium

e TR-107 (dissolved in DMSO)
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o CellTiter-Glo® Reagent (Promega, G7571)
¢ Opaque-walled 96-well plates

e Luminometer

Method:

o Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells
per well in 100 pL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2
incubator.

o Compound Treatment: Prepare serial dilutions of TR-107 in complete medium.
Concentrations may range from 10 pmol/L to 1 umol/L. Remove the old medium from the
wells and add 100 L of the diluted compound solutions. Include a vehicle control (medium
with 0.1% DMSO) and a blank (medium only).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

o Assay Procedure:

[e]

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for
approximately 30 minutes.

[¢]

Add 100 pL of CellTiter-Glo® Reagent to each well.

[e]

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

o

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Record luminescence using a plate-reading luminometer.

e Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory
concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Mitochondrial Protein
Expression
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This protocol describes the detection of changes in mitochondrial protein levels following TR-
107 treatment.

Materials:

e Cancer cell lines

o Complete cell culture medium

e TR-107 (dissolved in DMSO)

o 6-well plates

o Laemmli buffer (2X)

o SDS-PAGE gels, transfer apparatus, and PVDF membranes
» Blocking buffer (e.g., 5% non-fat dry milk in TBST)

e Primary antibodies (e.g., anti-CLPX, anti-TUFM, anti-TFAM/mtTFA, anti-3-actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Method:

e Cell Seeding and Treatment: Seed 7.5 x 104 cells per well in 6-well plates and incubate for
24 hours. Treat cells with 50 nmol/L TR-107 or vehicle control (0.1% DMSO) for 24, 48, or 72
hours.

e Cell Lysis: Harvest the cells and lyse them in 200 pL of 2X Laemmli buffer. Denature the
protein lysates by heating at 95°C for 10 minutes.

o SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the
proteins to a PVDF membrane.
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e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C. Recommended
dilutions: anti-CLPX (1:1000), anti-TUFM (1:1000), anti-TFAM/mtTFA (1:1000).

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again, add the chemiluminescent substrate, and detect the
protein bands using an imaging system.

e Analysis: Quantify the band intensities and normalize them to a loading control (e.g., B-
actin).

Protocol 3: Oxygen Consumption Rate (OCR) Assay

This protocol details the measurement of cellular respiration using the Agilent Seahorse XF
Real-Time ATP Rate Assay.

Materials:

Cancer cell lines

Seahorse XF Cell Culture Microplates

TR-107 (dissolved in DMSO)

Seahorse XF Analyzer

Mitochondrial stress test inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Method:

o Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density
(e.g., 1 x 1076 cells/well for HCT116) and allow them to adhere overnight.
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o Compound Treatment: Treat the cells with various concentrations of TR-107 (e.g., 10 nM, 50
nM, 1 uM) for a specified duration, for instance, 12 hours.

o Assay Preparation: One hour before the assay, replace the culture medium with Seahorse
XF base medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and
incubate the plate at 37°C in a non-CO2 incubator.

o Seahorse XF Analysis:
o Load the sensor cartridge with mitochondrial stress test inhibitors.
o Calibrate the Seahorse XF Analyzer.
o Load the cell plate into the analyzer and initiate the assay protocol.

o Data Acquisition: The instrument will measure the oxygen consumption rate (OCR) in real-
time before and after the sequential injection of the inhibitors.

e Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such
as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial
respiration. A dose-dependent reduction in OCR is expected following TR-107 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. Characterization of TR-107, a novel chemical activator of the human mitochondrial
protease ClpP - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. TR-107, an Agonist of Caseinolytic Peptidase Proteolytic Subunit, Disrupts Mitochondrial
Metabolism and Inhibits the Growth of Human Colorectal Cancer Cells - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12380408?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/383785781_TR-107_An_Agonist_of_Caseinolytic_Peptidase_Proteolytic_Subunit_Disrupts_Mitochondrial_Metabolism_and_Inhibits_the_Growth_of_Human_Colorectal_Cancer_Cells
https://pubmed.ncbi.nlm.nih.gov/35929764/
https://pubmed.ncbi.nlm.nih.gov/35929764/
https://pubmed.ncbi.nlm.nih.gov/39233476/
https://pubmed.ncbi.nlm.nih.gov/39233476/
https://pubmed.ncbi.nlm.nih.gov/39233476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Application Notes and Protocols for Anticancer Agent
TR-107]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380408#anticancer-agent-107-cell-culture-
treatment-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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